molecular formula C20H18O2 B6372605 5-(3-Benzyloxyphenyl)-2-methylphenol CAS No. 1261978-28-2

5-(3-Benzyloxyphenyl)-2-methylphenol

Cat. No.: B6372605
CAS No.: 1261978-28-2
M. Wt: 290.4 g/mol
InChI Key: CBBXNBMHIGVTGR-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-2-methylphenol is a phenolic compound characterized by a benzyloxy group at the meta position of one phenyl ring and a methyl group at the ortho position of the phenolic hydroxyl group. Phenolic compounds with benzyloxy groups are frequently studied for their roles in lignin degradation, phytotoxicity, and bioactivity .

Properties

IUPAC Name

2-methyl-5-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-15-10-11-18(13-20(15)21)17-8-5-9-19(12-17)22-14-16-6-3-2-4-7-16/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBXNBMHIGVTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684056
Record name 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-28-2
Record name 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzyloxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and halides in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Benzyloxyphenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The benzyloxy and methyl groups can affect the compound’s binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Benzyloxyphenol (): Differs in the position of the benzyloxy group (para vs. meta). The para-substituted analog may exhibit enhanced steric hindrance, reducing reactivity compared to the meta-substituted target compound .
  • 5-(2-Aminobutyl)-2-methylphenol (): The amino-butyl substituent introduces basicity and hydrogen-bonding capacity, contrasting with the benzyloxy group’s electron-withdrawing nature. This difference impacts solubility and interaction with biological targets .

Functional Group Modifications

  • 5-((2-Hydroxyethyl)amino)-2-methylphenol (): The hydroxyethylamino group increases hydrophilicity (logP = 0.906) compared to the lipophilic benzyloxy group, suggesting divergent pharmacokinetic profiles .
  • 6-(5-(Benzylthio)-1,3,4-oxadiazol-2-yl)-2-methylphenol (): Incorporation of a benzylthio-oxadiazole ring enhances antioxidant activity due to sulfur’s radical-scavenging capacity, a property absent in the target compound .

Physicochemical Properties

Key data for selected analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) logP Key Feature Source
2-Methylphenol (o-Cresol) C7H8O 108.14 30–34 1.95 Baseline phenolic compound
5-(2-Aminobutyl)-2-methylphenol C11H17NO 179.26 Not reported ~1.2* Aminoalkyl substituent
5-((2-Hydroxyethyl)amino)-2-methylphenol C9H13NO2 167.21 Not reported 0.906 Hydrophilic amino alcohol
6-(5-(Benzylthio)-oxadiazole)-2-methylphenol C16H14N2O2S 298.36 100–103 ~2.8* Antioxidant activity

*Estimated based on substituent contributions.

Phytotoxicity and Environmental Impact

  • Chlorinated Phenols (e.g., 2,4-dichlorophenol): Exhibit higher phytotoxicity (germination index <50%) compared to non-chlorinated analogs like 2-methylphenol, which show moderate toxicity (GI ~18.96% in untreated effluents) .
  • Benzyloxy Derivatives: The benzyloxy group may reduce acute toxicity compared to chlorinated phenols but still inhibit plant growth due to aromaticity and membrane disruption .

Antioxidant Activity

  • Oxadiazole Derivatives: Compounds like 6-(5-(Benzylthio)-oxadiazole)-2-methylphenol demonstrate significant DPPH radical scavenging (IC50 ~20 μM), attributed to sulfur and conjugated π-systems .
  • Amino-Alcohol Derivatives: 5-((2-Hydroxyethyl)amino)-2-methylphenol shows moderate antioxidant capacity via FRAP assays, linked to its hydrogen-donating hydroxyethyl group .

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